2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine
Description
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine is a fluorinated biphenyl derivative characterized by a primary amine group at the 3-position of one phenyl ring and five fluorine atoms substituted at positions 2', 3', 4', 5', and 6' on the adjacent ring. This high degree of fluorination confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, agrochemical development, and materials science (e.g., as a ligand in metal complexes) .
Properties
Molecular Formula |
C12H6F5N |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)aniline |
InChI |
InChI=1S/C12H6F5N/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H,18H2 |
InChI Key |
QQTJYFYSDPKUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine typically involves the introduction of fluorine atoms into the biphenyl structure followed by amination. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The resulting pentafluorobiphenyl can then be subjected to amination reactions using reagents such as ammonia or amines in the presence of catalysts to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent amination step can be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amine group to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules. It is also employed in the study of reaction mechanisms involving fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. Fluorinated compounds often exhibit unique biological properties due to the presence of fluorine atoms.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs: Fluorination Patterns and Amine Positioning
The following table summarizes key structural analogs, highlighting differences in fluorine substitution and amine group placement:
Key Observations :
- Fluorination Degree: Increasing fluorine substitution enhances electron-withdrawing effects, which can stabilize negative charges and influence reactivity in cross-coupling reactions. The pentafluoro derivative is expected to exhibit stronger electronic effects compared to mono- or trifluoro analogs.
- Amine Position : The 3-position amine in the target compound may alter intermolecular interactions (e.g., hydrogen bonding) compared to 2- or 4-position amines in analogs, affecting crystallization or biological activity.
Physicochemical Properties
While explicit data for the target compound are scarce, trends can be inferred:
- Solubility : Higher fluorination likely reduces solubility in polar solvents (e.g., water, alcohols) compared to less-fluorinated analogs. For instance, 3',4',5'-trifluoro derivatives may exhibit moderate solubility in dichloromethane or THF .
- Stability : Fluorine substituents enhance thermal and oxidative stability, making the pentafluoro compound suitable for high-temperature applications (e.g., polymer precursors).
Biological Activity
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H7F5N
- Molecular Weight : 274.19 g/mol
- CAS Number : [To be confirmed]
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that fluorinated biphenyl derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .
The biological effects of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, leading to structural alterations and eventual cell death. This is particularly relevant in cancer treatment where DNA damage is a primary goal .
- Receptor Modulation : Some studies suggest that fluorinated compounds may interact with specific receptors, such as Toll-like receptors (TLRs), which play a crucial role in immune response and may influence tumor microenvironments .
Toxicity and Safety Profile
While the anticancer potential is promising, understanding the toxicity profile is crucial for therapeutic applications:
- Hemolytic Activity : Preliminary studies indicate low hemolytic activity at therapeutic concentrations, suggesting a favorable safety profile when compared to traditional chemotherapeutics .
- Selectivity : Compounds similar to this compound have shown selective toxicity towards cancer cells over normal cells, which is an advantageous property in drug development .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on MCF-7 and HeLa cells; showed significant inhibition at concentrations above 500 nM. |
| Study 2 | Evaluated the interaction with DNA; indicated increased denaturation temperatures suggesting binding affinity. |
| Study 3 | Assessed receptor activity; identified potential agonistic effects on TLRs leading to enhanced immune response against tumors. |
Q & A
Q. What are the key considerations for synthesizing 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step cross-coupling reactions . A common approach uses Pd-catalyzed Suzuki-Miyaura coupling between fluorinated aryl halides and boronic acids. For example, brominated pentafluorobiphenyl precursors are reacted with ammonia derivatives under inert conditions. Key steps include:
- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Solvents like THF or DME under reflux.
- Purification via flash chromatography (230–240 mesh silica gel) with oxygen-free solvents .
Critical considerations : - Fluorine substituents may slow coupling kinetics, requiring elevated temperatures or prolonged reaction times.
- Ensure anhydrous conditions to prevent catalyst deactivation.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to potential toxicity and reactivity of fluorinated aromatics:
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Multi-modal analysis is required:
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ referenced to CCl₃F).
- ¹H NMR : Confirms amine proton integration and biphenyl coupling.
- HRMS (EI) : Validates molecular weight (e.g., [M+H]⁺ or [M]⁺ ions).
- Elemental analysis : Ensures C, H, N, F content aligns with theoretical values .
Advanced Research Questions
Q. How do the electronic effects of pentafluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of fluorine substituents:
- Reduces electron density at the aryl ring, slowing oxidative addition in Pd catalysis.
- Enhances stability of intermediates via negative inductive effects .
To mitigate sluggish reactivity: - Use bulky ligands (e.g., XPhos) to stabilize Pd centers.
- Optimize temperature (80–120°C) and solvent polarity (e.g., DMF for high-boiling conditions) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from varied assay conditions or target selectivity . A systematic approach includes:
Q. Are there transition-metal-free methods for functionalizing this compound?
- Methodological Answer : Photostimulated radical pathways offer alternatives:
- Irradiate 2'-halo-biphenylamine derivatives with UV light (254 nm) to generate aryl radicals.
- Trap radicals with electrophiles (e.g., acrylates) or perform C-H arylation using diaryliodonium salts.
Example conditions: - Solvent: Acetonitrile with DABCO as a base.
- Yield: 36–79% for substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
